

# An In-depth Technical Guide to (R)-(-)-3-Hydroxytetrahydrofuran

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## Compound of Interest

Compound Name: (R)-(-)-3-Hydroxytetrahydrofuran

Cat. No.: B049341

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CAS Number: 86087-24-3

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**(R)-(-)-3-Hydroxytetrahydrofuran**, a chiral cyclic ether, is a pivotal building block in modern medicinal chemistry. Its unique structural and chemical properties make it an invaluable intermediate in the synthesis of a range of pharmaceuticals, most notably in the development of antiviral and antidiabetic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development, including the mechanism of action of key drugs derived from it.

## Chemical and Physical Properties

**(R)-(-)-3-Hydroxytetrahydrofuran** is a colorless to light yellow liquid at room temperature.<sup>[1]</sup> Its physical and chemical characteristics are summarized in the tables below.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	[2]
Molecular Weight	88.11 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	181 °C (lit.)	[2]
80 °C / 15 mmHg (lit.)	[2]	
Density	1.097 g/mL at 25 °C (lit.)	[2]
Refractive Index (n <sub>20</sub> /D)	1.45 (lit.)	[2]
Optical Activity ([α] <sub>20</sub> /D)	-18° (c = 2.4 in methanol)	[2]

**Table 2: Spectroscopic Data**

Spectroscopy	Key Data Points	Reference(s)
<sup>1</sup> H NMR	Spectra available, with key shifts assignable to the protons on the tetrahydrofuran ring and the hydroxyl group.	[3][4][5]
<sup>13</sup> C NMR	Spectra available, showing the four distinct carbon environments.	[3][4]
Infrared (IR)	Spectra available, with characteristic peaks for O-H and C-O stretching.	[3][6][7]
Mass Spectrometry (MS)	Electron ionization mass spectra available, with a molecular ion peak at m/z 88.	[8][9][10]

**Table 3: Safety and Handling Information**

Hazard	Description	Precautionary Measures	Reference(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261, P264, P280, P302+P352, P305+P351+P338	[3]
Storage	Store in a well-ventilated place. Keep container tightly closed.	Test for peroxide formation periodically and before distillation.	[3]
Incompatible Materials	Strong oxidizing agents, acids, acid anhydrides, acid chlorides.	Keep away from heat, sparks, and open flames.	[3]

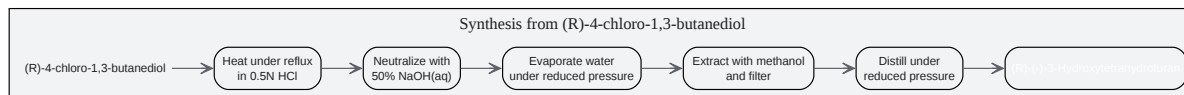
## Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(R)-(-)-3-hydroxytetrahydrofuran** is crucial for its use in pharmaceutical applications. Two common and effective methods involve the cyclization of (R)-4-chloro-1,3-butanediol and the acid-catalyzed dehydrocyclization of (R)-1,2,4-butanetriol. [11][12][13]

### Experimental Protocol 1: Synthesis from (R)-4-chloro-1,3-butanediol

This protocol is based on the intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chlorine atom to form the tetrahydrofuran ring.

Reaction Scheme:



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Caption: Workflow for the synthesis of **(R)-(-)-3-Hydroxytetrahydrofuran**.

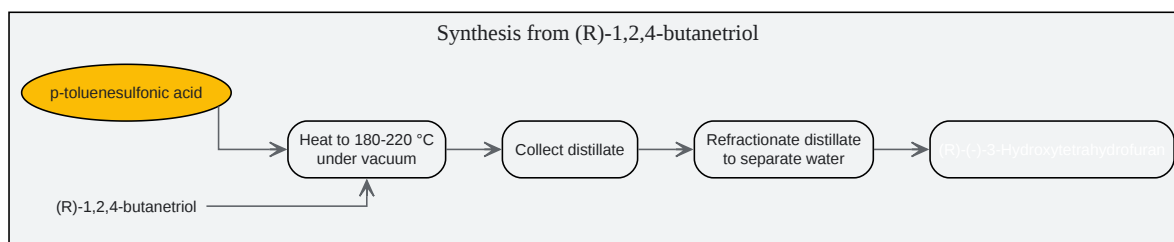
Procedure:

- Reaction Setup: To 35 g (0.28 mol) of (R)-4-chloro-1,3-butanediol, add 70 mL of 0.5N hydrochloric acid in a round-bottom flask equipped with a reflux condenser.[14]
- Cyclization: Heat the reaction mixture under reflux for 2 hours.[14]
- Neutralization: After cooling to room temperature, neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide.[14]
- Work-up: Evaporate the water under reduced pressure. To the resulting residue, add methanol and stir thoroughly. Remove the precipitated inorganic salts by filtration.[14]
- Purification: Concentrate the filtrate under reduced pressure and distill the residue under reduced pressure to obtain pure **(R)-(-)-3-hydroxytetrahydrofuran**. A typical yield for this process is around 67%.[11][14]

## Experimental Protocol 2: Synthesis from (R)-1,2,4-butanetriol

This method involves the acid-catalyzed intramolecular dehydration (dehydrocyclization) of the triol.

Reaction Scheme:



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Caption: Workflow for the synthesis via dehydrocyclization.

Procedure:

- **Reaction Setup:** Charge a 500-mL flask with 318 g (3 moles) of 1,2,4-butanetriol and 3 g of p-toluenesulfonic acid monohydrate. Add a few boiling chips and equip the flask for vacuum distillation.[13]
- **Dehydrocyclization:** Heat the flask with swirling to dissolve the acid. Then, heat the flask in a bath maintained at 180-220 °C to collect the distillate.[12][13]
- **Purification:** The initial distillate will contain water. Refractionate the collected liquid. The first fraction will be primarily water, followed by the pure 3-hydroxytetrahydrofuran. This method can yield up to 88% of the pure product.[13]

## Applications in Drug Development

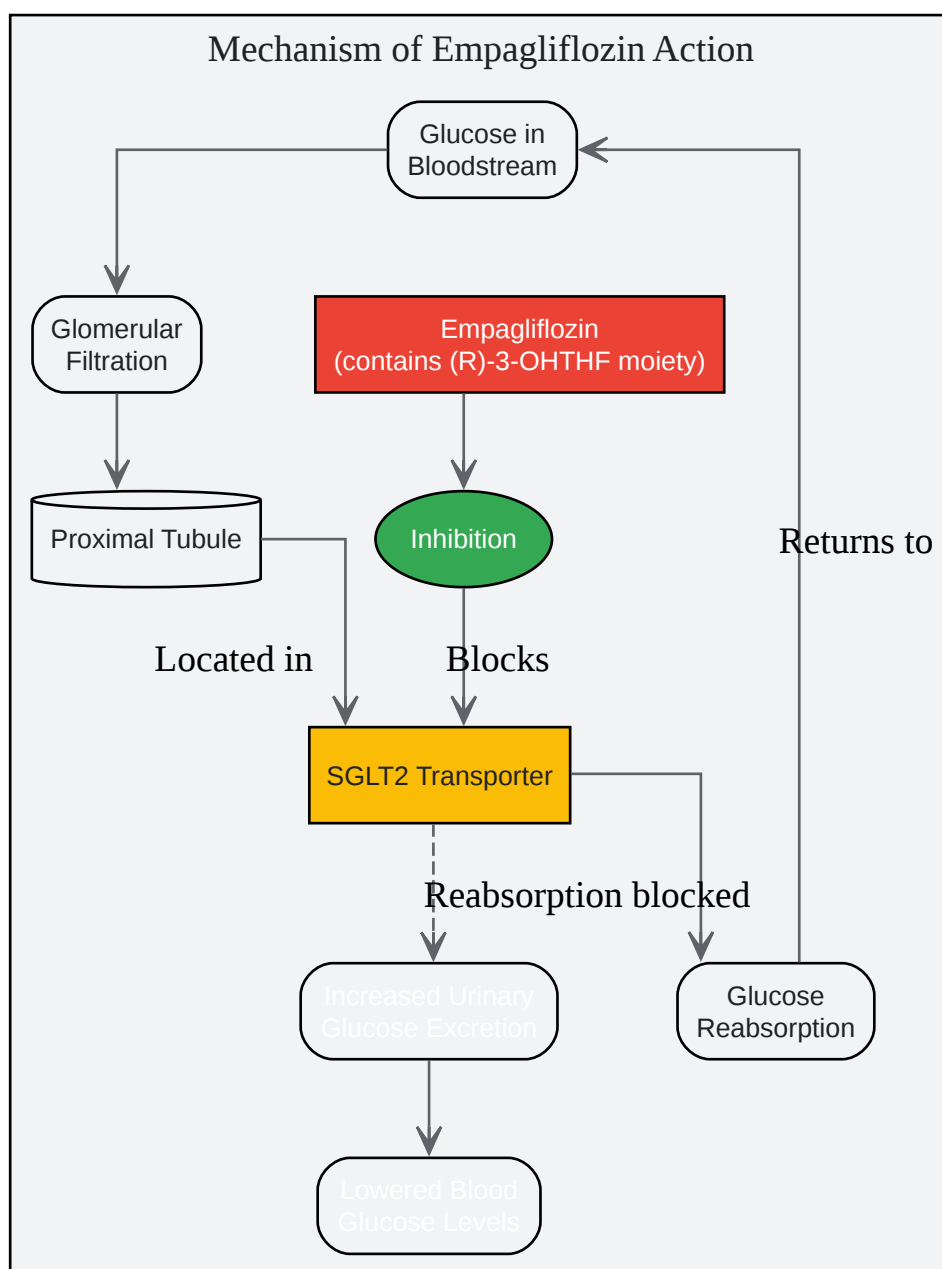
**(R)-(-)-3-Hydroxytetrahydrofuran** is a crucial chiral intermediate for several important pharmaceuticals. Its primary applications are in the synthesis of HIV protease inhibitors and the SGLT2 inhibitor, empagliflozin.[1][12]

### Empagliflozin (SGLT2 Inhibitor)

Empagliflozin is a medication used in the treatment of type 2 diabetes.[1][15] It works by inhibiting the sodium-glucose co-transporter-2 (SGLT2) in the proximal tubules of the kidneys.

[1][15] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][15][16]

Signaling Pathway for SGLT2 Inhibition:



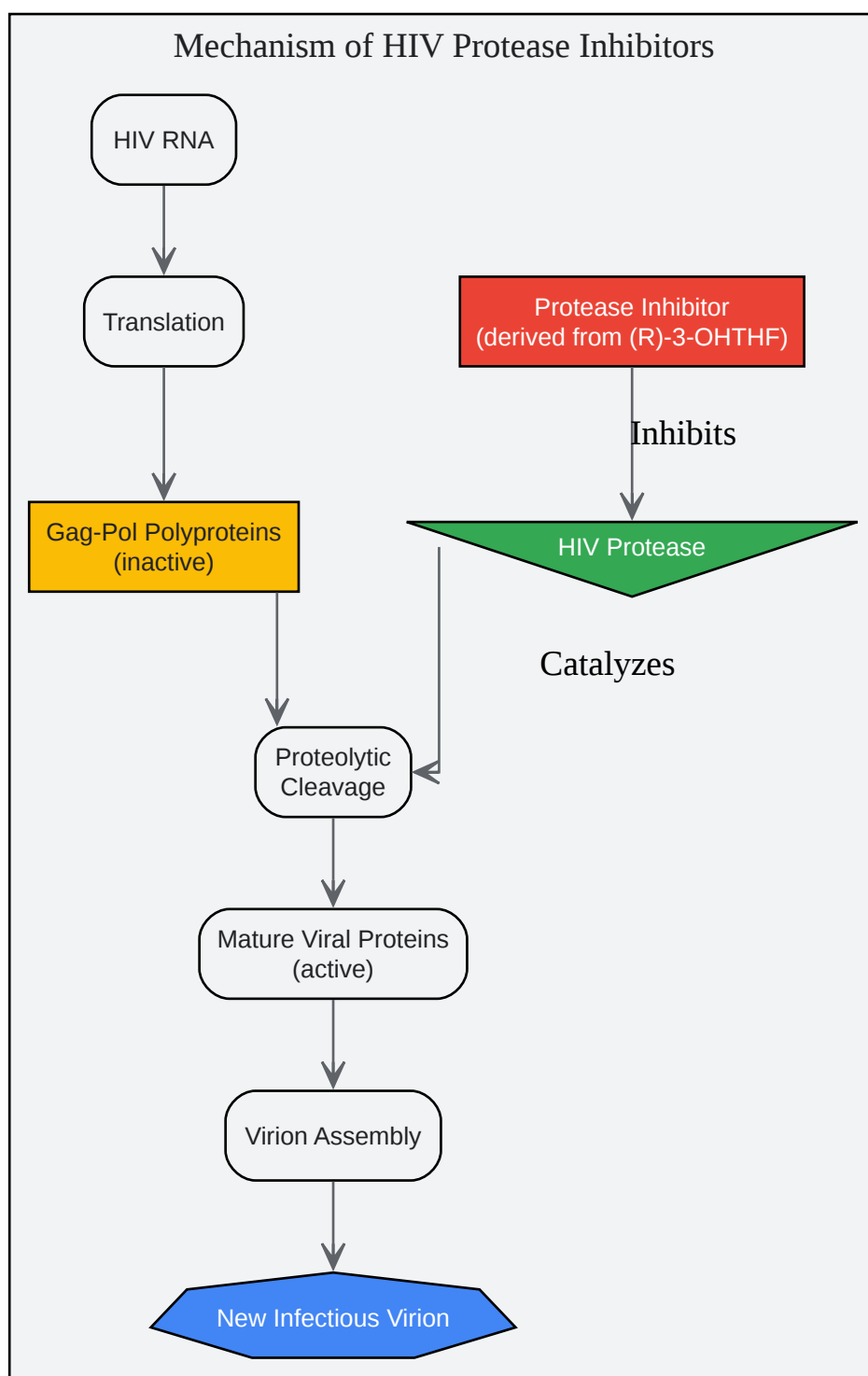
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Caption: Empagliflozin inhibits SGLT2, reducing glucose reabsorption.

## HIV Protease Inhibitors

**(R)-(-)-3-Hydroxytetrahydrofuran** is a key component in the synthesis of several HIV protease inhibitors, such as amprenavir and fosamprenavir.<sup>[12]</sup> These drugs are a class of antiretroviral medication used to treat HIV/AIDS.<sup>[17][18]</sup> They work by competitively inhibiting the HIV protease enzyme, which is essential for the virus to produce mature, infectious virions.<sup>[19][20]</sup> By blocking the protease, these inhibitors prevent the cleavage of viral polyproteins into their functional protein components, thus halting the viral replication cycle.<sup>[17][19]</sup>

HIV Protease Inhibition Pathway:



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Caption: HIV protease inhibitors block polyprotein cleavage, halting viral maturation.



## Conclusion

**(R)-(-)-3-Hydroxytetrahydrofuran** is a high-value chiral intermediate with significant applications in the pharmaceutical industry. Its physical and chemical properties are well-characterized, and robust synthetic protocols are available for its preparation. The demand for this compound is likely to remain strong due to its integral role in the synthesis of life-saving medications for diabetes and HIV. This guide provides essential technical information for researchers and professionals working with this important molecule.

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